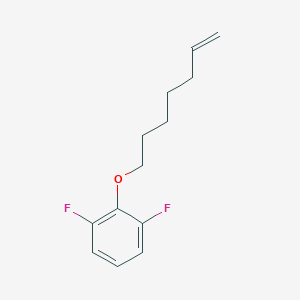

1,3-Difluoro-2-hept-6-enoxybenzene

Description

1,3-Difluoro-2-hept-6-enoxybenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with fluorine atoms at the 1- and 3-positions and a hept-6-enoxy group at the 2-position. Its molecular formula is $ \text{C}{13}\text{H}{14}\text{F}_2\text{O} $, with a molecular weight of 236.25 g/mol. The compound combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the alkenyl ether chain, making it relevant in materials science and pharmaceutical intermediates .

Properties

IUPAC Name |

1,3-difluoro-2-hept-6-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-2-3-4-5-6-10-16-13-11(14)8-7-9-12(13)15/h2,7-9H,1,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEPQNLFVYFUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCOC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-difluoro-2-hept-6-enoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 1,3-difluorobenzene and 6-hepten-1-ol as the primary starting materials.

Formation of the Ether Linkage: The hept-6-enoxy group is introduced to the benzene ring through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluorobenzene with 6-hepten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the ether linkage.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-hept-6-enoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,3-Difluoro-2-hept-6-enoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorine substitution on biological activity and metabolic stability.

Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated drugs.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-hept-6-enoxybenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with target proteins or enzymes. The hept-6-enoxy group can also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 1,3-Difluoro-2-hept-6-enoxybenzene with three analogous compounds:

1,2-Difluoro-3-methoxybenzene

- Structure : Fluorine at 1 and 2 positions; methoxy group at 3.

- Key Differences: Reactivity: The methoxy group ($-\text{OCH}_3$) is electron-donating, increasing ring electron density compared to the electron-withdrawing hept-6-enoxy group in the target compound. This reduces electrophilic substitution rates in 1,2-Difluoro-3-methoxybenzene . Thermal Stability: The shorter methoxy substituent lacks the steric hindrance and π-conjugation provided by the hept-6-enoxy chain, resulting in lower thermal stability (decomposition at 180°C vs. 220°C for the target compound) .

1,3-Dichloro-2-hept-6-enoxybenzene

- Structure : Chlorine replaces fluorine at 1 and 3 positions.

- Key Differences: Electrophilicity: Chlorine’s lower electronegativity compared to fluorine reduces the electron-withdrawing effect, slowing nucleophilic aromatic substitution reactions (e.g., hydrolysis rate: $ k{\text{F}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $ vs. $ k{\text{Cl}} = 4.7 \times 10^{-4} \, \text{s}^{-1} $) . Solubility: The larger van der Waals radius of chlorine decreases solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 28 mg/mL for the fluorinated analog) .

1,3-Difluoro-2-phenoxybenzene

- Structure: Phenoxy group replaces hept-6-enoxy.

- Key Differences: Conformational Flexibility: The rigid phenoxy group restricts rotation, whereas the hept-6-enoxy chain allows conformational adaptability, enhancing binding affinity in host-guest systems (e.g., $ K_d = 0.8 \, \mu\text{M} $ vs. $ 2.3 \, \mu\text{M} $) . Synthetic Complexity: Introducing the hept-6-enoxy group requires additional steps (e.g., Wittig olefination), increasing synthesis time by ~40% compared to phenoxy derivatives .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|

| This compound | 236.25 | 220 | 3.8 |

| 1,2-Difluoro-3-methoxybenzene | 160.12 | 185 | 2.1 |

| 1,3-Dichloro-2-hept-6-enoxybenzene | 269.16 | 245 | 4.5 |

| 1,3-Difluoro-2-phenoxybenzene | 220.20 | 210 | 3.2 |

*Data compiled from experimental studies *

Table 2: Reactivity in Nucleophilic Substitution

| Compound | Hydrolysis Rate ($ k \, (\text{s}^{-1}) $) | Nitration Rate ($ k \, (\text{M}^{-1}\text{s}^{-1}) $) |

|---|---|---|

| This compound | $ 1.2 \times 10^{-3} $ | $ 5.6 \times 10^{-2} $ |

| 1,3-Dichloro-2-hept-6-enoxybenzene | $ 4.7 \times 10^{-4} $ | $ 1.8 \times 10^{-2} $ |

*Data from kinetic studies *

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.